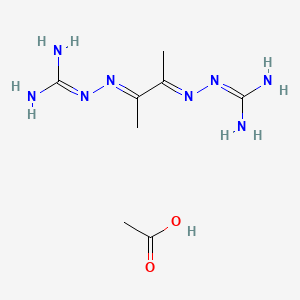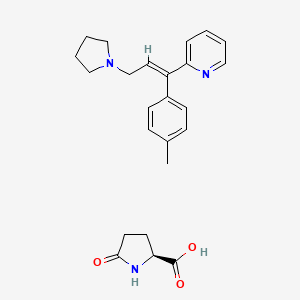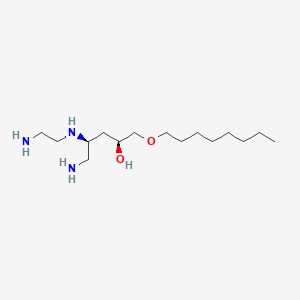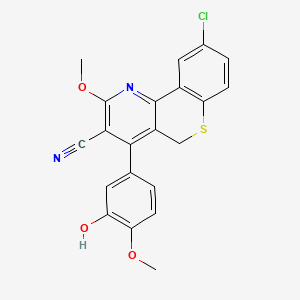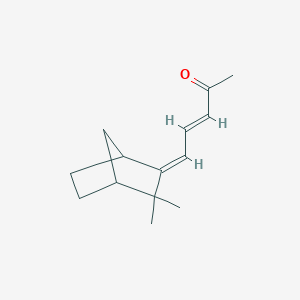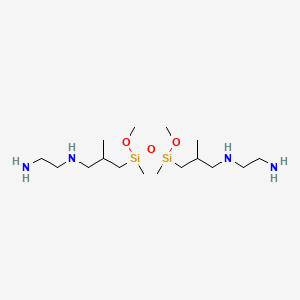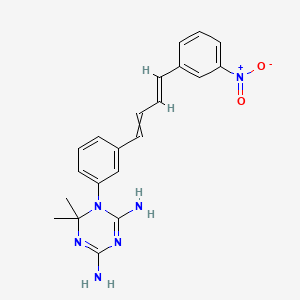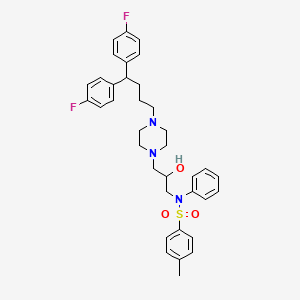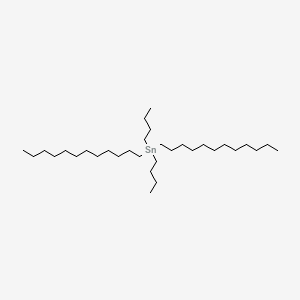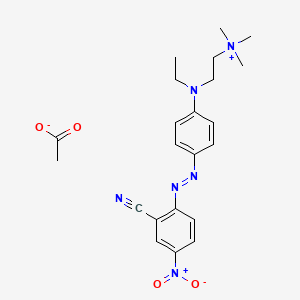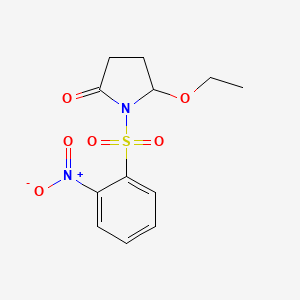
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone is a chemical compound with the molecular formula C12H14N2O6S and a molecular weight of 314.31436 g/mol . This compound is characterized by the presence of an ethoxy group, a nitrophenyl sulfonyl group, and a pyrrolidinone ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone involves several steps. One common method includes the reaction of ethynyldiphosphonic acid tetramethyl ester with diethyl 2-aroylaminomalonates . The reaction proceeds stereoselectively, forming the corresponding Z-2-aroylamino-2-[1,2-bis(dialkoxyphosphoryl)vinyl]malonates. This method highlights the importance of reaction conditions and the choice of reagents in achieving the desired product.
Analyse Des Réactions Chimiques
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by mimicking the transition state of the enzyme-substrate complex. This inhibition can lead to the disruption of biological pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
Phosphonylated 1,3-oxazoles: These compounds are synthesized using similar methods and have applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of research applications.
Propriétés
Numéro CAS |
111711-70-7 |
|---|---|
Formule moléculaire |
C12H14N2O6S |
Poids moléculaire |
314.32 g/mol |
Nom IUPAC |
5-ethoxy-1-(2-nitrophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C12H14N2O6S/c1-2-20-12-8-7-11(15)13(12)21(18,19)10-6-4-3-5-9(10)14(16)17/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
KCGYHIXDIMDPEP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


